对碘马尿酸

描述

P-Iodohippuric acid, also known as ortho-Iodohippuric acid or OIH, is an analog of p-aminohippuric acid used for the determination of effective renal plasma flow . It has a significantly higher clearance than other radiopharmaceuticals developed so far and is suitable for renography .

Synthesis Analysis

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer. These reactions proceed by nucleophilic second-order substitution reaction .Molecular Structure Analysis

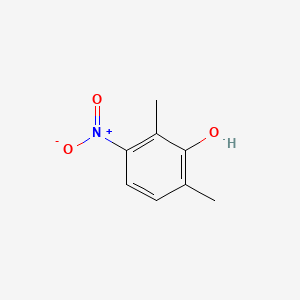

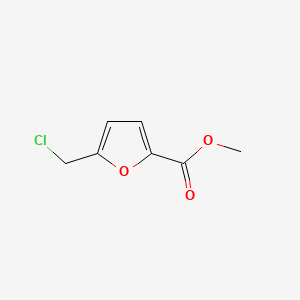

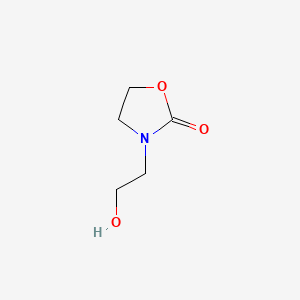

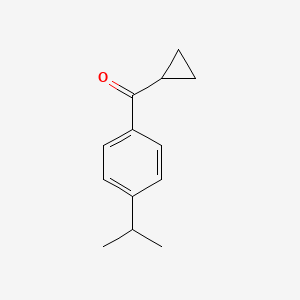

The molecular formula of p-Iodohippuric acid is C9H8INO3 . It has an average mass of 305.069 Da and a monoisotopic mass of 304.954865 Da .Chemical Reactions Analysis

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer. These reactions proceed by nucleophilic second-order substitution reaction .Physical And Chemical Properties Analysis

P-Iodohippuric acid has a density of 1.9±0.1 g/cm3, a boiling point of 480.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.5±3.0 kJ/mol and a flash point of 244.6±24.6 °C .科学研究应用

肾功能评估

对碘马尿酸已广泛用于肾功能评估。它通常用于合成放射性药物,例如标记为锝-99m 的对氨马尿酸类似物,用于肾功能测量。使用 Sn(II) 还原法形成的这些配合物表现出有希望的生物分布特征,可用于潜在的临床应用,以取代 [131I]o-碘马尿酸进行肾功能评估 (Zhang et al., 1989)。此外,对碘马尿酸在肾功能研究中已与碘吡醋酸进行了比较,突出了其在该领域的意义 (Whitley et al., 1961).

药代动力学和药物代谢

在药代动力学研究中,对碘马尿酸起着至关重要的作用。它已与其他化合物(如碘帕醇)结合用于血浆样品的同步测定,有助于肾功能评估 (Rodriguez-Romero et al., 2015)。此外,已研究了神经嵴来源肿瘤患者中碘-131 标记的间碘苄胍及其代谢物(包括对碘马尿酸)的肾脏排泄 (Wafelman et al., 1997).

放射性药物开发

对碘马尿酸在放射性药物的开发中至关重要。例如,它已用于制备标记为锝-99m 的肾功能和显像剂,例如 99mTc-MAG3,其性质类似于邻碘马尿酸,预计将在肾功能研究中得到广泛的临床应用 (Brandau et al., 1988).

肾转运研究

涉及尿毒症血清的研究利用对碘马尿酸来了解肾转运过程。这些研究探讨了尿毒症条件如何影响对氨马尿酸和邻碘马尿酸等化合物的转运 (Bourke et al., 1970).

肾酶研究

肾刷状缘酶活性的研究也采用了对碘马尿酸。专注于酶可裂解键的研究(例如在放射性标记抗体片段中)已使用对碘马尿酸的衍生物来分析肾排泄过程并降低肾放射性水平 (Akizawa et al., 2013).

安全和危害

属性

IUPAC Name |

2-[(4-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALMHFCJYLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204359 | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Iodohippuric acid | |

CAS RN |

55790-22-2 | |

| Record name | N-(4-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic pathway of iofetamine HCl iodine-123 (IMP) and how is p-iodohippuric acid involved?

A1: Research indicates that iofetamine HCl iodine-123 (IMP) undergoes a sequential metabolic process primarily starting with the N-isopropyl group on its amphetamine side chain []. This process involves dealkylation to p-iodoamphetamine (PIA), followed by deamination to form p-iodophenylacetone. This intermediate is rapidly metabolized to p-iodobenzoic acid, which then undergoes conjugation with glycine in the liver, ultimately forming p-iodohippuric acid. This end product is then excreted through the kidneys into the urine [].

Q2: Does the position of the iodine atom on the benzene ring influence the isotopic exchange reaction with radioiodine?

A2: Yes, research suggests that the position of the iodine atom significantly impacts the isotopic exchange reaction rate with radioiodine []. Studies using molten ammonium acetate as a medium observed that the exchange reaction for o- and p-iodohippuric acid isomers with radioiodine (as ^125I^–) occurs more rapidly compared to the m-iodohippuric acid isomer []. This difference highlights the importance of the iodine atom's position in influencing the reaction kinetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)